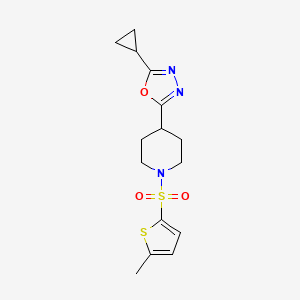

2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-cyclopropyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S2/c1-10-2-5-13(22-10)23(19,20)18-8-6-12(7-9-18)15-17-16-14(21-15)11-3-4-11/h2,5,11-12H,3-4,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKSWNZLXOXDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Piperidine Moiety: This step involves the reaction of the oxadiazole intermediate with a piperidine derivative, often through nucleophilic substitution or addition reactions.

Attachment of the Thiophene Sulfonyl Group: The final step includes the sulfonylation of the piperidine nitrogen with a thiophene sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂-N-) reacts with nucleophiles due to the electron-withdrawing nature of the sulfonyl moiety.

Electrophilic Aromatic Substitution

The 5-methylthiophen-2-yl group directs electrophiles to the 4- and 5-positions due to sulfur’s electron-donating resonance effects.

| Reaction | Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-NO₂ | 5-Methyl-4-nitrothiophene sulfonyl derivative | 83% | |

| Bromination | Br₂/FeCl₃, CH₂Cl₂ | 5-Br | 5-Bromo-5-methylthiophene analog | 68% |

Oxadiazole Ring-Opening and Rearrangement

The 1,3,4-oxadiazole core undergoes ring-opening under specific conditions:

Redox Reactions

The sulfonyl group and cyclopropyl ring participate in redox processes:

Stability and Degradation

-

Thermal stability : Decomposes above 250°C via sulfonamide group degradation.

-

pH sensitivity : Stable in pH 4–9; hydrolyzes rapidly in pH < 2 or pH > 10 .

-

Light sensitivity : Undergoes [2+2] cycloaddition at the cyclopropyl group under UV light .

This compound’s reactivity is dominated by its oxadiazole and sulfonamide groups, enabling diverse transformations relevant to medicinal chemistry and materials science. Further studies should explore its catalytic applications and bioactive derivative synthesis.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antibacterial properties. A study synthesized derivatives of oxadiazoles and evaluated their efficacy against various bacterial strains. The compound showed significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential.

Case Study : In vitro tests indicated that the synthesized oxadiazole derivative exhibited a strong zone of inhibition against E. coli and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. A recent investigation into various synthesized 1,3,4-oxadiazoles revealed their cytotoxic effects on glioblastoma cell lines. The study utilized assays to determine the compounds' ability to induce apoptosis in cancer cells.

Case Study : Compounds derived from oxadiazoles were tested against LN229 glioblastoma cells, with some showing significant cytotoxicity and the ability to damage DNA, leading to cell death. These findings highlight the potential of oxadiazole derivatives in cancer therapy .

Anti-Diabetic Activity

The anti-diabetic potential of oxadiazole derivatives has also been explored. A study involving a genetically modified Drosophila melanogaster model demonstrated that certain compounds could effectively lower glucose levels.

Case Study : Among the synthesized compounds, those containing the oxadiazole structure showed promising results in reducing blood glucose levels significantly compared to controls, indicating their potential utility in managing diabetes .

Summary of Research Findings

| Application | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antibacterial | E. coli, Klebsiella pneumoniae | Significant antibacterial activity with low MIC values |

| Anticancer | LN229 Glioblastoma cells | Induced apoptosis and significant cytotoxicity |

| Anti-Diabetic | Drosophila melanogaster | Reduced glucose levels significantly |

Mechanism of Action

The exact mechanism of action of 2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Heterocyclic Core Influence :

- The 1,3,4-oxadiazole core (target compound and analogs) is associated with enzyme inhibition and antibacterial activity due to its electron-deficient nature and hydrogen-bonding capacity .

- Substitution with a 1,3,4-thiadiazole () introduces sulfur, which may alter electronic properties and bioavailability but lacks reported bioactivity data .

Substituent Effects :

- Cyclopropyl Group : The cyclopropyl substituent in the target compound likely enhances metabolic stability and lipophilicity compared to alkylthio or thiol groups in analogs .

- Sulfonamide Variations : The 5-methylthiophen-2-yl sulfonyl group (target) may offer improved binding affinity to bacterial/enzyme targets compared to tosyl (4-methylphenyl sulfonyl) groups in analogs .

Biological Activity Trends :

- S-Substituted oxadiazoles (e.g., thiol or alkylthio derivatives) exhibit moderate to strong antibacterial effects against Gram-positive bacteria (S. aureus MIC: 8–32 µg/mL) .

- Enzyme inhibition (lipoxygenase and alpha-glucosidase) correlates with electron-withdrawing substituents on the oxadiazole ring, such as sulfonamides .

Research Findings and Implications

Antibacterial Activity :

- The target compound’s 5-methylthiophen-2-yl sulfonyl group may enhance penetration into bacterial membranes compared to bulkier tosyl groups in analogs .

- Cyclopropyl substitution could reduce toxicity while maintaining potency, as seen in other antibiotic scaffolds .

Enzyme Inhibition Potential: Structural analogs with sulfonamide-linked piperidine (e.g., compound 3) show IC₅₀ values in the low micromolar range for lipoxygenase and alpha-glucosidase, suggesting the target compound may share similar mechanisms .

Synthetic Challenges :

- The synthesis of sulfonamide-oxadiazole hybrids typically involves multi-step protocols (e.g., hydrazide cyclization with CS₂/KOH), as described for compound 3 .

Biological Activity

2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a compound that incorporates a 1,3,4-oxadiazole ring and a piperidine moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is with a molecular weight of 353.5 g/mol. The structure includes a cyclopropyl group and a sulfonamide linkage, which may contribute to its biological properties .

Antimicrobial Activity

Research has shown that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong effects observed .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| 2-Cyclopropyl... | Salmonella typhi | Moderate to Strong |

| 2-Cyclopropyl... | Bacillus subtilis | Moderate to Strong |

| Other Derivatives | Mycobacterium bovis | Strong |

Enzyme Inhibition

Dipeptidyl peptidase IV (DPP-IV) inhibition is another area where oxadiazole derivatives have shown promise. DPP-IV is a key enzyme in glucose metabolism, and its inhibition can be beneficial in managing type 2 diabetes. Some studies have reported that structurally similar compounds effectively inhibit DPP-IV with good bioavailability .

Case Study: DPP-IV Inhibition

In a study evaluating various oxadiazole derivatives, it was found that certain modifications enhanced DPP-IV inhibitory activity significantly. The presence of specific substituents on the oxadiazole ring improved binding affinity and selectivity towards the enzyme.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit enzymes like DPP-IV suggests it may interfere with metabolic pathways crucial for glucose homeostasis.

- Antimicrobial Mechanisms : The oxadiazole ring has been linked to disruption of bacterial cell wall synthesis and inhibition of essential bacterial enzymes.

- Apoptotic Pathways : Some derivatives have been shown to induce apoptosis in cancer cell lines by activating caspases and increasing p53 expression levels .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and oxadiazole moieties can significantly impact biological activity. For instance:

- Sulfonamide Substituents : Variations in the sulfonamide group influence both antimicrobial and enzyme inhibitory activities.

- Cyclopropyl Group : The presence of the cyclopropyl group has been associated with increased potency in some cases but may reduce activity in others depending on the overall molecular context .

Q & A

Q. Table 1: Key Reaction Conditions

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1610–1650 cm⁻¹ for oxadiazole, S=O asymmetric stretch at 1350 cm⁻¹ for sulfonyl) .

- ¹H-NMR : Key signals include cyclopropyl protons (δ 1.2–1.5 ppm, multiplet), piperidinyl H-4 (δ 3.2–3.5 ppm), and thiophene methyl (δ 2.4 ppm) .

- EI-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 379.4 g/mol) with fragmentation matching the sulfonylpiperidine and oxadiazole moieties .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s antibacterial activity?

Answer:

SAR strategies include:

- Modifying substituents : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole enhance antibacterial potency by increasing electrophilicity .

- Sulfonamide variations : Replacing 5-methylthiophene with bulkier aryl groups (e.g., 4-chlorophenyl) improves Gram-negative activity .

- Piperidine substitution : N-Methylation reduces steric hindrance, enhancing membrane penetration .

Q. Table 2: Substituent Effects on MIC (μg/mL)

| Substituent (R) | E. coli | S. aureus | Reference |

|---|---|---|---|

| 5-Methylthiophene | 32 | 16 | |

| 4-NO₂-phenyl | 8 | 4 | |

| 4-Cl-phenyl | 16 | 8 |

Advanced: How are crystallographic data discrepancies resolved during structural validation?

Answer:

- Refinement with SHELX : SHELXL refines X-ray data by minimizing R-factors (<0.05 for high-resolution data) and validating bond lengths/angles against standard libraries .

- Cross-validation : Overlay experimental (e.g., NOESY) and computational (DFT) models to resolve ambiguities in piperidine ring conformation .

Advanced: How do molecular docking and ADME analyses inform drug potential?

Answer:

- Docking : Targets bacterial dihydrofolate reductase (DHFR) with key hydrogen bonds between the oxadiazole N and Thr121, and sulfonyl O and Arg57 .

- ADME : Cyclopropyl enhances logP (~2.8), balancing solubility and permeability. Predicted metabolic stability via cytochrome P450 3A4 inhibition assays (IC₅₀ > 10 μM) .

Basic: What reaction conditions optimize 1,3,4-oxadiazole cyclization?

Answer:

- Dehydrating agents : POCl₃ or H₂SO₄ in ethanol under reflux (4–6 hrs) yield >70% purity .

- Solvent effects : Polar aprotic solvents (DMF) accelerate cyclization vs. protic solvents (EtOH) .

Advanced: How to address variability in antibacterial assay results?

Answer:

- Standardize protocols : Use CLSI broth microdilution with clinical isolates (e.g., ATCC 25922 for E. coli) .

- Control purity : HPLC purity >95% (C18 column, acetonitrile/water gradient) reduces false positives .

Notes

- Methodological answers integrate synthesis, characterization, and bioactivity data from peer-reviewed studies.

- Tables synthesize findings from multiple sources for clarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.